![molecular formula C13H22N2O6 B2507589 叔丁基(3-氮杂双环[3.1.1]庚烷-6-基)氨基甲酸酯草酸 CAS No. 1803607-90-0](/img/structure/B2507589.png)

叔丁基(3-氮杂双环[3.1.1]庚烷-6-基)氨基甲酸酯草酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

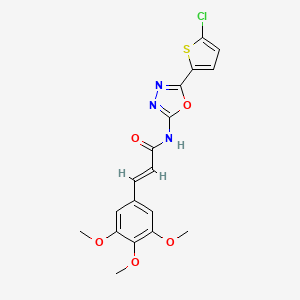

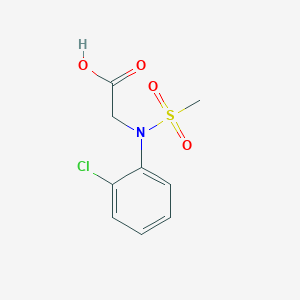

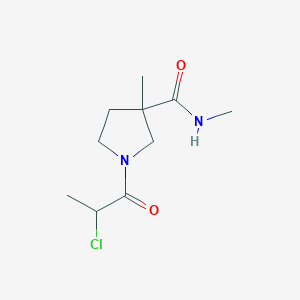

The compound tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate is a multifunctional molecule that is part of a broader class of compounds with a bicyclic structure that includes azabicycloheptane. These compounds are of interest due to their potential as intermediates in the synthesis of novel chemical entities that can access chemical space complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related compounds has been achieved through various routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized using two efficient and scalable synthetic routes, which are useful for further selective derivation on the azetidine and cyclobutane rings . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, which involved optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase . Moreover, an efficient scalable route was described for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which included an innovative approach starting from commercially available chiral lactone .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined via single crystal X-ray diffraction analysis . Similarly, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its exact structure was determined using the same techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often require precise control over reaction conditions to achieve the desired selectivity and stereoselectivity. For instance, the stereoselectivity of a cyclopropanation step in the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid could be controlled by the composition of the functional group at C-α .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic analysis provides insights into the space group, cell dimensions, and density, which are crucial for understanding the physical properties of the compounds. For example, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to be of the monoclinic space group with specific cell dimensions and density . These properties are important for the application of these compounds in further chemical synthesis and for their potential use in pharmaceuticals.

科学研究应用

环境影响和修复

合成酚类抗氧化剂和环境问题

叔丁基衍生物等合成酚类抗氧化剂被广泛用于延长产品的保质期。最近的研究表明它们存在于环境中,包括灰尘、空气颗粒、海床沉积物和河水中,以及人体组织中。包括叔丁基变体在内的这些化合物与肝毒性和内分泌干扰作用有关。研究强调了开发毒性较低且环境持久性较低的抗氧化剂的必要性 (Liu & Mabury, 2020)。

用于环境修复的分解技术

对叔丁基衍生物(例如甲基叔丁基醚 (MTBE))分解的研究强调了使用射频 (RF) 等离子体反应器的可行性。这些研究提供了分解空气毒物的方法,提出了一种将叔丁基衍生物转化为危害较小物质的替代方法,从而减轻其环境影响 (Hsieh et al., 2011)。

材料科学和工业应用

用于纯化的聚合物膜

叔丁基衍生物的生产通常涉及可以从膜技术中受益的过程。膜过程渗透蒸发显示出高度选择性分离有机混合物(包括涉及叔丁基衍生物的混合物)的潜力。对用于分离甲醇/甲基叔丁基醚 (MTBE) 混合物的聚合物膜的研究强调了聚乙烯醇和醋酸纤维素等材料在提高反应产率和产品纯度方面的重要性 (Pulyalina et al., 2020)。

化学合成和药物化学

N-杂环合成

叔丁基磺酰胺(与叔丁基结构相关的衍生物)在不对称合成胺和 N-杂环中起着至关重要的作用。它在合成结构多样的哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物(在天然产物和治疗剂中很重要)中的应用突出了叔丁基类化合物在合成和药物化学中的多功能性 (Philip et al., 2020)。

安全和危害

未来方向

The future directions of “tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate” could involve its use as a bioisostere in drug development. For example, 3-azabicyclo[3.1.1]heptanes have been used as a replacement for the pyridine fragment in the antihistamine drug Rupatidine, leading to improved physicochemical properties .

属性

IUPAC Name |

tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7;3-1(4)2(5)6/h7-9,12H,4-6H2,1-3H3,(H,13,14);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCNNIULUJYERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803607-90-0 |

Source

|

| Record name | tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2507515.png)

![3-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2507518.png)

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507519.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B2507521.png)

![N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2507523.png)